REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)([CH:9]2[C:17]3[C:12](=[CH:13][C:14]([O:18][CH3:19])=[CH:15][CH:16]=3)[C:11](=[O:20])[N:10]2[CH2:21][C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)=O)C=CC=CC=1.[OH-].[Na+].O>C1COCC1>[CH3:19][O:18][C:14]1[CH:13]=[C:12]2[C:17]([CH2:9][N:10]([CH2:21][C:22]3[CH:23]=[CH:24][C:25]([O:28][CH3:29])=[CH:26][CH:27]=3)[C:11]2=[O:20])=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
3-(diphenyl-phosphinoyl)-6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-isoindol-1-one
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1N(C(C2=CC(=CC=C12)OC)=O)CC1=CC=C(C=C1)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 14 h
|
Duration
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14 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by chromatography (SiO2, Hexane:Acetone 6:4)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CN(C(C2=C1)=O)CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 661 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |